molecular formula C11H22N2O3 B1595577 Boc-amino-acetic acid diethylamide CAS No. 500871-60-3

Boc-amino-acetic acid diethylamide

Cat. No. B1595577
M. Wt: 230.3 g/mol
InChI Key: ZRZSEPNHPXXTKZ-UHFFFAOYSA-N
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Description

Boc-amino-acetic acid diethylamide is a chemical compound with the molecular formula C11H22N2O3 . It is used in the field of peptide synthesis .


Synthesis Analysis

The synthesis of Boc-amino-acetic acid diethylamide involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The Boc-amino-acetic acid diethylamide molecule contains a total of 37 bond(s). There are 15 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 tertiary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

Boc-amino-acetic acid diethylamide has a molecular weight of 230.30 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass are 230.16304257 g/mol .

Scientific Research Applications

Solid Phase Synthesis of Polyamides

The use of Boc-amino-acetic acid derivatives in the solid phase synthesis of polyamides is significant. Baird and Dervan (1996) detailed the synthesis of DNA binding polyamides using Boc-protected amino acids, optimizing protocols for high stepwise coupling yields. This method has facilitated the synthesis of complex polyamides for DNA binding studies (Baird & Dervan, 1996).

Protecting Amino Groups in Synthesis

Zhao, Wang, and Liu (2014) discussed the efficacy of using Boc (Di-tert butyl dicarbonate) as a protecting agent in the synthesis of 2-Aminomethylphenylacetic acid, an important intermediate in pharmaceuticals. They found that Boc provided higher yields compared to other protecting agents, though it was more challenging to deprotect (Zhao, Wang, & Liu, 2014).

Synthesis of Amino Acid-Based Cryptands

Oijen et al. (1994) described the synthesis of amino acid-based cryptands using Boc-protected serine derivatives. These compounds, important in phosphodiester linkage research, show the versatility of Boc-amino acids in synthesizing complex organic molecules (Oijen et al., 1994).

Transformation of α-Hydroxymethylamino Acids

Olma (2004) explored the transformation of N-Boc-α-alkylserines into α-mercaptomethylamino acids, demonstrating the role of Boc-protected amino acids in producing chimeric amino acids for peptide synthesis (Olma, 2004).

Synthesis of Pharmaceutical Intermediates

Fox et al. (2011) reported on the large-scale synthesis of a Boc-protected d-phenylalanine derivative, a key pharmaceutical intermediate. Their work highlights the industrial application of Boc-amino acids in synthesizing drug components (Fox et al., 2011).

Future Directions

The future directions in the research and application of Boc-amino-acetic acid diethylamide could involve the development of more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . This advanced growth area is recognized as green chemistry/sustainable technology . The protection of the amine functionality is important in their synthetic applications .

properties

IUPAC Name

tert-butyl N-[2-(diethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-13(7-2)9(14)8-12-10(15)16-11(3,4)5/h6-8H2,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZSEPNHPXXTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326805
Record name Boc-amino-acetic acid diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-amino-acetic acid diethylamide

CAS RN

500871-60-3
Record name Boc-amino-acetic acid diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 500871-60-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Du, J Ling, F Hu, K Liu, L Ye, L Jiang - Catalysts, 2019 - mdpi.com
… The synthesis of small-molecular catalysts MC1 and MC2 is similar to that of P5 except for the use of Boc-amino-acetic acid diethylamide and 1-hexanamine as their respective starting …
Number of citations: 1 www.mdpi.com

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